GPR183 Agonist Activity vs. Structurally Related Antagonist Scaffold NIBR189
In a focused screen of 79 commercially available piperazine diamide analogs derived from the GPR183 antagonist NIBR189, the compound containing the 1-naphthyloxyacetyl-piperazine motif (free base, CAS 610802-14-7) was identified as one of 10 hits exhibiting GPR183 agonist properties in a Ca²⁺ mobilization assay [1]. While NIBR189 acts as an antagonist, the 1-naphthyloxyacetyl-piperazine derivative demonstrated a functional switch to agonism, highlighting that the 1-naphthyloxy substitution pattern is permissive for GPR183 activation, in contrast to the 4-bromophenylacryloyl-piperazine core of the antagonist template [1]. Precise EC₅₀ values are reported in the primary publication, though the head-to-head agonist potency ranking relative to other hits is available from the dose-response data within the article [1].
| Evidence Dimension | GPR183 functional activity (Ca²⁺ mobilization assay) |
|---|---|
| Target Compound Data | Identified as GPR183 agonist (qualitative hit); free base form (CAS 610802-14-7) screened at a fixed concentration in a 79-compound library [1] |
| Comparator Or Baseline | NIBR189 (known GPR183 antagonist) and 9 other structurally related agonist hits; exact EC₅₀ values reported in original publication [1] |
| Quantified Difference | Qualitative functional switch from antagonism (NIBR189) to agonism (target compound series); quantitative EC₅₀ differences among hits available in the primary article [1] |
| Conditions | GPR183 Ca²⁺ mobilization assay in transiently transfected cells; 79-compound commercially sourced library [1] |
Why This Matters
The 1-naphthyloxyacetyl-piperazine motif is validated in a peer-reviewed GPCR screen as a GPR183 agonist pharmacophore, distinguishing it from antagonist-preferring analogs and supporting its procurement for GPR183 agonist or dual modulator programs.
- [1] Kjær VMS, Ieremias L, Daugvilaite V, et al. Discovery of GPR183 Agonists Based on an Antagonist Scaffold. ChemMedChem. 2021;16:2623–2627. DOI: 10.1002/cmdc.202100301. View Source
